1,2,3,4-四氢喹啉-6-胺

描述

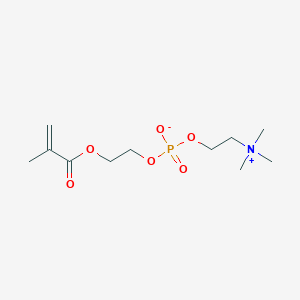

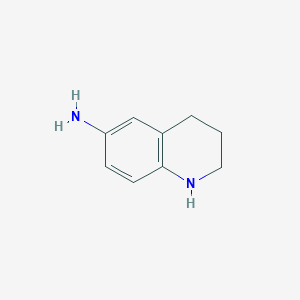

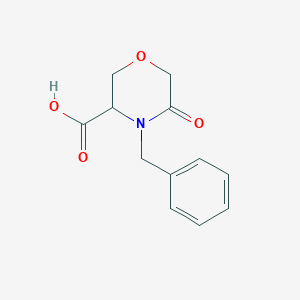

1,2,3,4-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolin-6-amine and its derivatives often involves multicomponent reactions . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-6-amine is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-6-amine are diverse. For instance, it can undergo reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-6-amine has a molecular weight of 148.21 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . Its physical form can be solid, semi-solid, lump, or liquid .科学研究应用

曼尼希化合物的底物:它可用作曼尼希化合物的底物,在曼尼希缩合反应中充当胺或 C 亲核化合物,这在有机合成中至关重要 (默勒,托特和吕迪格,1998)。

区域选择性合成:N-叔丁氧羰基-3-哌啶酮碱促进了区域选择性合成,允许合成各种官能团,包括芳基和杂芳基,表明其在化学合成中的多功能性 (沙利等人,2019)。

抗氧化活性:与 1,2,3,4-四氢喹啉相关的 1,2,3,4-四氢喹喔啉显示出显着的抗氧化活性,表明在开发治疗或补充剂以对抗氧化应激方面具有潜力 (西山,桥口,坂田和坂口,2003)。

高效一锅合成:一项研究展示了使用 TMSCl-NaI 高效一锅合成 1,2,3,4-四氢喹啉,提出了一种简化的方法来创建天然产物 (卡马尔,普拉萨德和汗,2007)。

金催化的分子内烯丙基胺化:该过程有效地产生 1,2-二氢喹啉,可用于合成生物活性四氢喹啉,如苦味健 (科坦达拉曼,符和陈,2009)。

InCl3 催化的多米诺反应:展示了 1,2,3,4-四氢喹啉衍生物的高效合成,大多数产物显示出顺式选择性,可用于各种化学和制药应用 (张和李,2002)。

抗心律失常药物的潜力:2-(3-哌啶基)-1,2,3,4-四氢异喹啉衍生物显示出有效的缓脉活性,对血压的影响可以忽略不计,表明作为一类新型抗心律失常药物的潜力 (加毛田等人,2003)。

天然生物碱的合成:一种新的合成方法允许从 Galipea officinalis 合成天然存在的 2-烷基-四氢喹啉,从而获得有价值的生物碱 (沙哈内等人,2008)。

帕金森病诱导剂:1-苄基-1,2,3,4-四氢异喹啉被认为是小鼠脑和帕金森病脑脊液中一种新型的内源性胺,表明与特发性帕金森病存在潜在联系 (Kotake 等人,1995)。

串联还原胺化-SNAr 反应:该方法有效地合成了 6-硝基-1,2,3,4-四氢喹啉,展示了另一种合成用途 (邦斯和纳戈,2008)。

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEWGJUYSOIDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325752 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-6-amine | |

CAS RN |

103796-41-4 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)